molecular formula C12H18BrN B12831333 (S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine

(S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B12831333
M. Wt: 256.18 g/mol
InChI Key: WWXSFBZWNRKAHM-LLVKDONJSA-N
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Description

(S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methyl group on the phenyl ring, along with a dimethylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the 3-position.

    Alkylation: The brominated intermediate is then subjected to alkylation with 2,2-dimethylpropan-1-amine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the hydrogenated compound.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

(S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity with target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine: The enantiomer of the compound with similar structural features but different stereochemistry.

    1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine: The racemic mixture containing both (S) and ® enantiomers.

    3-bromo-5-methylphenylamine: A simpler analog lacking the dimethylpropan-1-amine backbone.

Uniqueness

(S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with chiral environments. The presence of both bromine and methyl groups on the phenyl ring, along with the dimethylpropan-1-amine backbone, provides distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

(1S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18BrN/c1-8-5-9(7-10(13)6-8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3/t11-/m1/s1

InChI Key

WWXSFBZWNRKAHM-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)Br)[C@H](C(C)(C)C)N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C(C)(C)C)N

Origin of Product

United States

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